Venetoclax possesses several ring structures, including a piperazine ring, a tetrahydropyran ring, and a pyrrolopyridine ring. [ []] A key structural feature highlighted in paper [] is the presence of a bridge structure within the molecule. This bridge is formed by the carbon side of the central C(O)-NH-SO2 group connecting to either a piperidinyl, piperazinyl, or phenyl group. [ []] Additionally, a phenyl group is attached to each carbon and sulfur atom of the C(O)-NH-SO2 group. The phenyl group on the sulfur atom side is further substituted with a nitro group and an NH-CH2(tetrahydro-2H-pyran-4-yl or cyclohexyl) group. [ []]
Venetoclax undergoes oxidation under oxidative stress conditions, leading to the formation of potential impurities, including Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). [ []] VNO is formed via oxidation of the piperazine nitrogen, and it further undergoes [, ] Meisenheimer rearrangement to form VHA. [ []]
Venetoclax acts as a potent and highly selective inhibitor of Bcl-2. [ [], [], []] Bcl-2 is an anti-apoptotic protein that promotes cell survival by preventing apoptosis. [ [], []] Venetoclax binds to Bcl-2, neutralizing its anti-apoptotic function and thus promoting apoptosis in cells that overexpress Bcl-2. [ [], [], []] Paper [] highlights the significance of its selectivity for Bcl-2 over other members of the Bcl-2 family, such as Bcl-xl, which translates to a favorable safety profile with lower required doses. [ []]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2